3-(3,5-Dimethylphenyl)-4'-thiomethylpropiophenone
Overview
Description
The compound “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” seems to be a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with two methyl groups (CH3) attached at the 3rd and 5th positions. The “4’-thiomethylpropiophenone” part suggests the presence of a propiophenone group (a three-carbon chain attached to a phenyl group) with a sulfur-containing thiomethyl group .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone” were not found, related compounds have been synthesized using various methods. For instance, cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(α-phenylethyl carbamate)-type chiral selectors were synthesized by carbonate aminolysis and isocyanate chemistry .
Scientific Research Applications
1. Electroactive Polymer Synthesis
3,5-Dimethylthiophenol, a related compound, has been used in the electro-oxidative polymerization to produce poly(2,6-dimethylphenylene sulphide). This polymer exhibits semi-conductivity and electrochemical responsiveness, with a significant redox potential, highlighting its potential in electronic applications (Yamamoto, Iwasaki, Nishide, & Tsuchida, 1992).
2. Anion Exchange Membranes
A study synthesized poly(arylene ether sulfone)s with pendant 3,5-dimethylphenyl groups. These were used to create anion exchange membranes with significant electrochemical properties, including high hydroxide conductivity and alkaline stability, relevant for energy-related applications (Shi et al., 2017).
3. Ligand Building Blocks
Inherently chiral calix[4]arenes with 3,5-dimethylphenyl groups have been synthesized and used as organocatalysts in asymmetric reactions. These compounds offer potential in catalysis and pharmaceuticals, with the 3,5-dimethylphenyl group impacting enantioselectivity (Shirakawa, Kimura, Murata, & Shimizu, 2009).
4. Polyurethane Copolymer Flexibility
A study demonstrated that grafting a 3,5-dimethylphenyl group onto a polyurethane copolymer significantly improves its low-temperature flexibility. This finding is particularly relevant for materials science, especially in applications requiring materials that remain flexible under cold conditions (Chung, Choi, Park, & Chun, 2012).
5. Bismaleimide Resins
New aromatic bismaleimides containing 3,5-dimethylphenyl groups have been synthesized, demonstrating improved thermal and electrical properties compared to conventional resins. These resins could be beneficial in the fields of advanced composites and electronics (Hwang, Li, & Wang, 2006).
Future Directions
Mechanism of Action
Target of Action
A compound with a similar structure, aticaprant, acts as a selective antagonist of the κ-opioid receptor (kor), the biological target of the endogenous opioid peptide dynorphin .
Mode of Action
If we consider the similar compound aticaprant, it acts as a potent, selective, short-acting antagonist of the kor . This suggests that 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone might interact with its targets in a similar manner, leading to changes in the activity of the targeted receptors.
Biochemical Pathways
The kor, which is the target of the similar compound aticaprant, is involved in various physiological processes, including pain perception, consciousness, motor control, and mood . Therefore, it’s plausible that 3-(3,5-Dimethylphenyl)-4’-thiomethylpropiophenone might affect similar pathways.
Pharmacokinetics
Aticaprant, a similar compound, has a bioavailability of 25% and an elimination half-life of 30–40 hours . These properties impact the bioavailability and duration of action of the compound.
Result of Action
Antagonism of the kor by similar compounds like aticaprant can lead to changes in pain perception, consciousness, motor control, and mood .
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)4-9-18(19)16-5-7-17(20-3)8-6-16/h5-8,10-12H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVUZJECAKLOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644889 | |
Record name | 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-44-4 | |
Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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